molecular formula C15H13FO4 B6402310 2-(2-Fluoro-3-methoxyphenyl)-5-methoxybenzoic acid, 95% CAS No. 1261977-45-0

2-(2-Fluoro-3-methoxyphenyl)-5-methoxybenzoic acid, 95%

Cat. No. B6402310
CAS RN: 1261977-45-0
M. Wt: 276.26 g/mol
InChI Key: BSVNPEDAPLTDLJ-UHFFFAOYSA-N
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Description

2-(2-Fluoro-3-methoxyphenyl)-5-methoxybenzoic acid (2FMB) is a fluorinated phenylbenzoic acid derivative. It is also known as 2-fluoromethyl-5-methoxybenzoic acid, 5-methoxy-2-fluorobenzoic acid, 5-methoxy-2-fluorobenzene-1,3-dicarboxylic acid, and 2-fluoromethyl benzoic acid. It is a white crystalline solid with a melting point of 116-118 °C. It has a molecular weight of 212.18 g/mol and a molecular formula of C9H8FO3.

Scientific Research Applications

2FMB has a wide range of scientific research applications. It has been used as a probe molecule for studying the structure and function of enzymes, for example, as a substrate for the enzyme cytochrome P450. It has also been used as a ligand for the study of protein-ligand interactions. In addition, it has been used as a fluorescent dye for imaging and detection of biomolecules.

Mechanism of Action

2FMB is a fluorinated phenylbenzoic acid derivative, and it is thought to act as an inhibitor of enzymatic reactions. It has been shown to inhibit the activity of cytochrome P450 enzymes and other enzymes involved in the metabolism of drugs and other compounds. It is thought to act by binding to the active site of the enzyme and preventing it from catalyzing the reaction.
Biochemical and Physiological Effects
2FMB has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of cytochrome P450 enzymes and other enzymes involved in the metabolism of drugs and other compounds. It has also been shown to inhibit the growth of cancer cells in vitro and to reduce the expression of pro-inflammatory cytokines. In vivo studies have shown that it can reduce the levels of cholesterol and triglycerides in the blood and can reduce inflammation in the liver.

Advantages and Limitations for Lab Experiments

2FMB has several advantages for use in laboratory experiments. It is a relatively stable compound and can be stored at room temperature. It is also soluble in a variety of solvents, making it easy to work with in the laboratory. However, it is a relatively expensive compound and may not be suitable for large-scale experiments.

Future Directions

There are a number of potential future directions for the use of 2FMB. It could be used in the development of new drugs and other compounds that are more effective at targeting specific enzymes. It could also be used in the development of new imaging techniques for the detection of biomolecules. Additionally, it could be used to study the structure and function of enzymes in more detail. Finally, it could be used to further investigate the biochemical and physiological effects of 2FMB and its potential therapeutic applications.

Synthesis Methods

2FMB can be synthesized by the reaction of 2-fluorobenzaldehyde with 5-methoxybenzyl alcohol in the presence of a base such as sodium hydroxide. This reaction produces a mixture of the desired product, 2FMB, and the byproduct, 5-methoxybenzaldehyde. The mixture can then be purified by column chromatography to separate the two components.

properties

IUPAC Name

2-(2-fluoro-3-methoxyphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO4/c1-19-9-6-7-10(12(8-9)15(17)18)11-4-3-5-13(20-2)14(11)16/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVNPEDAPLTDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C(=CC=C2)OC)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20690083
Record name 2'-Fluoro-3',4-dimethoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261977-45-0
Record name 2'-Fluoro-3',4-dimethoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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